3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c21-17-7-3-2-6-16(17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLCGBUXRFHMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzoyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that pyridazine derivatives can effectively inhibit cancer cell proliferation in vitro and in vivo models by targeting specific signaling pathways involved in tumorigenesis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives, including those related to piperazine structures, have shown promise as selective COX-II inhibitors, which are crucial for managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. In a comparative study, the compound exhibited comparable efficacy to established anti-inflammatory drugs while maintaining a favorable safety profile .
Neurological Applications
Given the structural similarities to other neuroactive compounds, there is potential for this compound to be explored as a neuroprotective agent. Piperidine derivatives have been implicated in the modulation of neurotransmitter systems, suggesting that this compound may influence cognitive functions and provide therapeutic benefits in neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Features a pyridazine core with piperidine (position 3) and pyrazole (position 6) substituents .
- Key Differences: The absence of a benzoyl-piperazine group reduces steric bulk compared to the target compound.
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- Structure : Substituted with a 3,4-dimethylbenzoyl-piperazine (position 3) and thiophene (position 6) .
- Key Differences :
- Electron Effects : The dimethylbenzoyl group (electron-donating) contrasts with the 2-bromobenzoyl (electron-withdrawing) in the target compound, altering electronic properties and binding interactions.
- Solubility : Thiophene at position 6 may enhance lipophilicity compared to piperidine, affecting membrane permeability.
Data Table: Structural and Electronic Comparison
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Research Findings and Trends
- Substituent Effects :
- Position 3 : Bromobenzoyl (target) vs. dimethylbenzoyl () alters electronic profiles. Bromine’s electronegativity may enhance target binding in polar active sites, while methyl groups could improve metabolic stability .
- Position 6 : Piperidine (target) vs. thiophene () impacts solubility and steric hindrance. Piperidine’s aliphatic nature may reduce off-target interactions compared to aromatic thiophene.
- Structural Characterization : SHELX software is widely used for crystallographic analysis of such compounds, enabling precise determination of bond angles and conformations critical for structure-activity relationships.
Biological Activity
The compound 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a novel piperazine derivative that has garnered attention due to its potential biological activity. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure comprises a pyridazine core substituted with a piperidinyl and piperazinyl moiety, as well as a bromobenzoyl group. The synthetic route typically involves several key steps:
- Bromination of Benzoyl Chloride : This forms the 2-bromobenzoyl chloride.
- Formation of Piperazine Derivative : The bromobenzoyl chloride reacts with piperazine to yield the corresponding piperazine derivative.
- Pyridazine Ring Formation : The final compound is synthesized by reacting the piperazine derivative with appropriate pyridazine precursors under controlled conditions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that various piperazine derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that derivatives with similar structures demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting promising anticancer activity .
Antimicrobial Properties
In addition to antitumor effects, this compound has been evaluated for its antimicrobial activity. A series of studies have shown that piperazine derivatives can exert antibacterial and antifungal effects. For example, compounds in this class were tested against various pathogens, yielding minimum inhibitory concentrations (MICs) that indicate effective antimicrobial activity .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition studies revealed competitive inhibition patterns with low IC50 values, indicating high potency against these enzymes .
Case Studies and Research Findings
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Interaction : By binding to active sites of AChE and BChE, it inhibits their activity, potentially improving cognitive function in neurodegenerative disorders.
- Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial membranes, leading to cell death.
Q & A
Basic: What are the key synthetic strategies for preparing 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyridazine core. A common approach includes:
Coupling Reactions : Piperazine and piperidinyl groups are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres .
Bromobenzoyl Incorporation : The 2-bromobenzoyl moiety is attached using acyl chloride intermediates, with careful pH control to avoid side reactions .
Purification : Column chromatography and recrystallization are employed, monitored by thin-layer chromatography (TLC) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (>95% by integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₄BrN₅O expected m/z 462.1124) .
- X-ray Crystallography : Resolves stereochemistry, as seen in related pyridazine derivatives (e.g., Acta Cryst. E66, o716) .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield and purity?
Answer:
- Factorial Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
- pH and Temperature Control : Maintain pH 7–8 during acylations to minimize hydrolysis; reactions often proceed at 60–80°C .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reduce by-products .
Advanced: What computational methods can predict the biological targets or mechanism of action of this compound?
Answer:
- Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina; the piperazine moiety suggests serotonin receptor affinity .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to prioritize targets .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with anti-bacterial or anti-viral activity .
Advanced: How can researchers resolve discrepancies in reported biological activity data for pyridazine derivatives?
Answer:
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to validate protocols .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare with analogs like 3-(piperazin-1-yl)pyridazine to isolate the 2-bromobenzoyl group’s contribution .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in this compound class?
Answer:
- Fragment-based SAR : Synthesize analogs with modified piperidine/piperazine groups and test for activity shifts .
- Crystallographic Data : Overlay ligand-receptor structures (e.g., PDB entries) to identify critical binding interactions .
- Free-Wilson Analysis : Quantify substituent contributions to biological activity using regression models .
Advanced: How should researchers address challenges in ensuring compound purity for in vivo studies?
Answer:
- HPLC-PDA Purity Checks : Use C18 columns with acetonitrile/water gradients; aim for >98% purity .
- Residual Solvent Analysis : Follow ICH guidelines (e.g., GC-MS for DMF or toluene traces) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage protocols .
Advanced: What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?
Answer:
- Kinase Profiling Panels : Use TR-FRET-based assays (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases .
- Cellular Phosphorylation Assays : Quantify p-ERK or p-AKT levels in cancer cell lines via Western blot .
- Selectivity Index Calculation : Compare IC₅₀ values against off-target kinases (e.g., EGFR, VEGFR) .
Basic: What are the documented biological activities of structurally similar pyridazine derivatives?
Answer:
- Anti-bacterial : 3-(Piperazin-1-yl)pyridazine derivatives inhibit Gram-positive pathogens (MIC₉₀ = 8–16 µg/mL) .
- Anti-viral : Analogous compounds show activity against RNA viruses (EC₅₀ = 1.2 µM in Huh-7 cells) .
- Receptor Modulation : Piperazine-containing analogs act as 5-HT₆ receptor antagonists (Kᵢ = 12 nM) .
Advanced: How can researchers design experiments to assess this compound’s pharmacokinetic (PK) properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
